Desoximetasone 21-Glucuronide
Description
Context of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic reaction, also known as a conjugation pathway. wikipedia.orglongdom.org This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.govresearchgate.net The primary function of glucuronidation is to increase the water solubility of various endogenous and xenobiotic (foreign) compounds, including drugs, toxins, and hormones like steroids. wikipedia.orgresearchgate.netnih.gov By making these substances more polar and hydrophilic, the body can more readily excrete them through urine or bile. researchgate.netnih.gov This metabolic step is generally considered a detoxification process, as it often leads to the inactivation of pharmacologically active compounds. researchgate.netuef.fi Glucuronidation primarily occurs in the liver, but UGT enzymes are also present in other tissues such as the intestine, kidneys, and brain. wikipedia.org
Significance of Steroid Glucuronides in Xenobiotic Disposition Studies
The study of steroid glucuronides is of considerable importance in understanding the disposition of xenobiotics, which are substances foreign to the body. Steroids, both endogenous and synthetic, are a class of compounds that frequently undergo glucuronidation as part of their metabolic clearance. wikipedia.orgresearchgate.net The formation of steroid glucuronides significantly alters their physicochemical properties, rendering them more water-soluble and facilitating their elimination from the body. researchgate.net
In the context of xenobiotic disposition, which encompasses the absorption, distribution, metabolism, and excretion of a compound, the analysis of glucuronide metabolites is crucial. It provides a more complete picture of how a drug is processed and cleared. The resulting glucuronides are typically more easily transportable in the bloodstream and are substrates for various efflux transporters in the liver and kidneys, which actively secrete them into bile and urine. nih.govfrontiersin.org The characterization of these glucuronide conjugates, including their rates of formation and elimination, is essential for a thorough understanding of a drug's pharmacokinetic profile.
Identification and Research Relevance of Desoximetasone (B1670307) 21-Glucuronide as a Key Metabolite
Desoximetasone 21-glucuronide has been identified as a principal metabolite of desoximetasone. nih.govas-1.co.jp Studies involving similarly structured steroids have consistently shown that a predominant metabolic reaction is conjugation to form glucuronide and sulfate (B86663) esters. drugs.comdrugs.comrxlist.commdedge.com The formation of this compound occurs at the 21-hydroxyl group of the desoximetasone molecule. researchgate.net
The research relevance of this metabolite is multifaceted. Its identification and quantification in biological matrices like urine and feces are critical for pharmacokinetic studies, helping to determine the extent and rate of desoximetasone's systemic absorption and elimination. drugs.commdedge.com Furthermore, the synthesis and characterization of this compound are vital for its use as a reference standard in analytical methods. researchgate.netlgcstandards.com This allows for accurate measurement in complex biological samples and aids in differentiating it from other potential metabolites. researchgate.net Understanding the formation of this compound also provides insights into the specific UGT enzymes involved in its metabolism, which can have implications for predicting potential drug-drug interactions. google.comebmconsult.com
Properties
Molecular Formula |
C₂₈H₃₇FO₁₀ |
|---|---|
Molecular Weight |
552.59 |
Synonyms |
(2S,4S,5R,6R)-6-(2-((8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Enzymatic Formation and Biochemical Pathways of Desoximetasone 21 Glucuronide
Structural Specificity of Glucuronidation at the 21-Position
Glucuronidation is a critical Phase II metabolic process that involves the covalent attachment of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its elimination from the body. In the case of corticosteroids like desoximetasone (B1670307), the hydroxyl group at the 21-position of the steroid backbone is a primary site for this conjugation reaction.
The chemical structure of desoximetasone features a primary hydroxyl group (-CH2OH) at the C21 position. This functional group is sterically accessible and possesses the requisite nucleophilic character to react with the activated form of glucuronic acid, uridine (B1682114) diphosphate-glucuronic acid (UDPGA). The resulting ether linkage forms the Desoximetasone 21-O-glucuronide. This targeted glucuronidation at the 21-position is a common metabolic fate for many corticosteroids, effectively inactivating the molecule and preparing it for renal or biliary excretion.
Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoform Involvement
The enzymatic catalysis of glucuronidation is carried out by a superfamily of enzymes known as Uridine Diphosphate-Glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells, with expression also found in other tissues such as the kidney and gastrointestinal tract. The UGT superfamily is divided into several families and subfamilies, including UGT1A, UGT2A, and UGT2B, which are the main isoforms involved in the metabolism of drugs and other xenobiotics.
Characterization of Specific UGT Isoforms in Metabolite Formation
Direct research identifying the specific UGT isoforms responsible for the 21-glucuronidation of desoximetasone is not currently available in the public domain. However, studies on the glucuronidation of other structurally similar corticosteroids can provide valuable insights. For instance, research on the metabolism of the mineralocorticoid aldosterone has demonstrated the involvement of UGT2B7 in its glucuronidation. Given the structural similarities among corticosteroids, it is plausible that members of the UGT2B family, and potentially isoforms from the UGT1A family, play a role in the formation of Desoximetasone 21-Glucuronide. Definitive identification would require targeted studies using a panel of recombinant human UGT isoforms to assess their catalytic activity towards desoximetasone.
Enzyme Kinetics and Substrate Selectivity Profiling
Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the formation of this compound have not been reported. Such data are crucial for understanding the efficiency and capacity of the glucuronidation process. A low Km value would indicate a high affinity of the responsible UGT isoform(s) for desoximetasone, while the Vmax would reflect the maximum rate of metabolite formation.
Substrate selectivity profiling, which involves comparing the glucuronidation rates of desoximetasone with those of other known UGT substrates, would further help to pinpoint the specific isoforms involved. Without such dedicated studies, a precise kinetic profile of Desoximetasone 21-glucuronidation remains to be determined.
Primary Sites of Desoximetasone Glucuronidation (e.g., Hepatic Microsomal Studies)
The liver is the principal organ for drug metabolism, including the glucuronidation of corticosteroids. In vitro studies using human liver microsomes are a standard experimental model to investigate such metabolic pathways. These preparations contain a high concentration of UGT enzymes and provide a reliable system for studying the formation of glucuronide conjugates.
While specific hepatic microsomal studies focused on desoximetasone glucuronidation are not extensively documented, it is the expected primary site of this metabolic transformation. Following systemic absorption, desoximetasone would be transported to the liver, where it would undergo glucuronidation within the hepatocytes. The resulting this compound would then be eliminated from the body.
In Vitro and In Vivo Species Differences in Glucuronidation Pathways
Significant species differences in drug metabolism are a well-documented phenomenon, and this variability extends to glucuronidation pathways. The expression levels and substrate specificities of UGT isoforms can vary considerably between humans and common preclinical animal models such as rats, mice, and dogs.
For example, studies on other compounds have shown that certain UGT isoforms present in humans may be absent or have different catalytic activities in other species. This can lead to quantitative and qualitative differences in metabolite profiles. At present, there are no published comparative in vitro or in vivo studies that specifically investigate the species differences in the 21-glucuronidation of desoximetasone. Such research would be essential for the accurate extrapolation of preclinical metabolism data to humans.
Advanced Analytical Methodologies for Desoximetasone 21 Glucuronide Research
Strategies for Glucuronide Metabolite Identification and Quantification
A common initial step in the analysis of glucuronide conjugates is the cleavage of the glucuronic acid moiety to yield the parent aglycone. covachem.com This hydrolysis step is crucial because the high polarity of glucuronides can make them difficult to extract and analyze directly. scispace.com Both enzymatic and chemical methods are utilized for this purpose.
Enzymatic hydrolysis using β-glucuronidase is a widely adopted and preferred method for cleaving glucuronide conjugates in biological samples such as urine and plasma. sigmaaldrich.com This enzyme specifically catalyzes the hydrolysis of the β-D-glucuronic acid residue from the aglycone (in this case, desoximetasone), releasing the free drug for easier extraction and analysis. covachem.com The enzymatic approach is favored for its high specificity, which minimizes the degradation of the target analyte that can occur with harsher chemical methods. sigmaaldrich.com
β-glucuronidase enzymes are sourced from various organisms, with preparations from Escherichia coli (E. coli), Helix pomatia (snail), and bovine liver being common in research and analytical laboratories. sigmaaldrich.comnih.gov The choice of enzyme can be critical, as different sources exhibit varying affinities and efficiencies for different substrates. For instance, enzymes from Helix pomatia and E. coli have been reported to be effective for hydrolyzing steroid glucuronides. sigmaaldrich.com The reaction conditions, including pH, temperature, and incubation time, must be optimized to ensure complete hydrolysis. For example, hydrolysis of urinary steroid conjugates with Ampullaria beta-glucuronidase was found to be complete after incubation at 60°C for one hour. nih.gov
| Enzyme Source | Typical pH Optimum | Reported Efficacy | Notes |
|---|---|---|---|
| E. coli | 6.0 - 6.5 | Highly effective for steroid glucuronides; reaction can be finished in 15-30 minutes. sigmaaldrich.com | Less sensitive to changes in steroid β-glucuronide concentration compared to other enzymes. sigmaaldrich.com |
| Helix pomatia (Snail) | ~4.5 | Effective for determining estriol (B74026) and 17-hydroxycorticosteroids. nih.gov | Preparations also contain sulfatase activity, which can be beneficial for hydrolyzing sulfate (B86663) conjugates simultaneously. sigmaaldrich.com |
| Bovine Liver | ~4.5 | Suited for determining androsterone, etiocholanolone, and pregnanediol (B26743) glucuronides. nih.gov | Activity can be increased by the presence of Na2SO4. nih.gov |
| Patella vulgata (Limpet) | Variable | Reported to be highly effective for opioid-glucuronides. sigmaaldrich.com Under challenging conditions, it was the most efficient for desomorphine-glucuronide hydrolysis. nih.gov | Like other molluskan sources, preparations contain sulfatase activity. sigmaaldrich.com |
Chemical hydrolysis, typically using strong acids or bases, serves as an alternative to enzymatic methods. scispace.com Acid hydrolysis involves heating the sample in the presence of an acid, such as hydrochloric acid (HCl), to cleave the glucuronide bond. nyc.gov This method can be effective and rapid; for instance, placing a sample in a boiling water bath with 6N HCl for 45 minutes is one described procedure. nyc.gov
However, acid hydrolysis is a more aggressive technique and has significant disadvantages. The harsh conditions can lead to the degradation or structural alteration of the parent steroid, potentially yielding inaccurate quantification. sigmaaldrich.com Furthermore, this method is non-specific and can lead to the formation of interfering by-products. covachem.com For certain classes of conjugates, such as acyl-glucuronides, which are prone to intramolecular acyl migration, alkaline conditions are required for hydrolysis. scispace.com Due to these drawbacks, enzymatic hydrolysis is generally the preferred method for steroid glucuronide analysis unless specific circumstances, such as the inability of an enzyme to access the conjugate, necessitate a chemical approach. scispace.com
| Parameter | Enzymatic Hydrolysis (β-Glucuronidase) | Chemical Hydrolysis (Acid) |
|---|---|---|
| Specificity | High (specific to β-glucuronide linkage) | Low (non-specific) |
| Reaction Conditions | Mild (e.g., pH 4-7, 37-60°C) | Harsh (strong acid, high temperature) |
| Risk of Analyte Degradation | Low | High |
| Advantages | Preserves analyte integrity, clean sample preparation. sigmaaldrich.com | Can be faster, may be effective for enzyme-resistant conjugates. |
| Disadvantages | Can be slower, enzyme activity can be inhibited by matrix components. nih.gov | Can alter analyte structure, potential for by-product formation. covachem.comsigmaaldrich.com |
High-Resolution Mass Spectrometry-Based Characterization
High-resolution mass spectrometry (HRMS) is the cornerstone for the definitive structural elucidation and quantification of drug metabolites. Coupled with liquid chromatography, it provides the sensitivity and selectivity required to analyze complex biological samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the dominant analytical platform for quantifying drug metabolites like Desoximetasone (B1670307) 21-Glucuronide. scispace.comnih.gov The development of a robust LC-MS/MS method involves optimizing several key parameters to achieve high sensitivity, selectivity, and throughput.
Chromatography: Reversed-phase chromatography using a C18 or similar column is commonly employed for the separation of glucocorticoids and their metabolites. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to effectively separate the analyte from matrix interferences. nih.govnih.gov
Mass Spectrometry: A triple quadrupole mass spectrometer is frequently used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the protonated or deprotonated molecule of Desoximetasone 21-Glucuronide) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This highly selective process minimizes background noise and allows for accurate quantification even at low concentrations. semanticscholar.org
| Parameter | Typical Conditions for Glucocorticoid Analysis |
|---|---|
| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase (Column) | C18 or C8 (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). nih.gov |
| Mobile Phase | Gradient elution using Water (with 0.1% Formic Acid) and Acetonitrile/Methanol. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for glucocorticoids. nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or high-resolution instruments like TOF or Orbitrap. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification. nih.gov |
A significant challenge in metabolite analysis is the differentiation of isomers, which have the same mass but different structures. Ion mobility-mass spectrometry (IM-MS) is a powerful technique that addresses this challenge by separating ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. nih.gov This provides an additional dimension of separation that can resolve isomeric compounds. nih.gov
For steroid glucuronides, isomerism can arise from conjugation at different positions on the steroid core. nih.gov For example, estradiol (B170435) can undergo glucuronidation at two different sites, resulting in two regioisomers. researchgate.net While these isomers are indistinguishable by mass alone, their different three-dimensional structures result in different drift times through the ion mobility cell, allowing for their separation. nih.govresearchgate.net This capability is crucial for unambiguously identifying this compound and distinguishing it from other potential glucuronide isomers that may be formed in vivo.
Confirming the exact site of conjugation is a critical step in metabolite identification. Traditional fragmentation techniques like Collision-Induced Dissociation (CID) often fail to provide this information for glucuronide conjugates. nih.govsciex.com The bond linking the glucuronic acid to the aglycone is often labile, and during CID, this bond breaks preferentially, resulting in a neutral loss of the glucuronic acid moiety. sciex.comtechnologynetworks.com This reveals the mass of the parent drug but provides little to no information about where the conjugation occurred. nih.gov
Electron Activated Dissociation (EAD) is a newer, orthogonal fragmentation technique that overcomes this limitation. sciex.com EAD involves the interaction of precursor ions with low-energy electrons, leading to fragmentation patterns that are significantly different from CID. researchgate.net Crucially, EAD can induce fragmentation of the aglycone while preserving the labile glucuronide bond, or it can generate unique fragments that are diagnostic of the conjugation site. nih.govsciex.com This allows researchers to generate unique product ions that definitively pinpoint the location of glucuronidation, providing unambiguous confirmation that the metabolite is indeed this compound. sciex.comresearchgate.net This technique has proven to have significant advantages over CID for the structural elucidation of glucuronides. nih.gov
| Feature | Collision-Induced Dissociation (CID) | Electron Activated Dissociation (EAD) |
|---|---|---|
| Fragmentation Mechanism | Collisions with neutral gas molecules. | Interaction with low-energy electrons. researchgate.net |
| Glucuronide Bond Behavior | Often labile, leading to preferential neutral loss of the glucuronic acid. sciex.comtechnologynetworks.com | Often preserved, allowing for fragmentation of the aglycone. cellculturedish.com |
| Site-Specific Information | Often lost, making it difficult to pinpoint the conjugation site. nih.gov | Retained, enabling confident, site-specific characterization. nih.govsciex.com |
| Application | Standard fragmentation for general structural information. | Advanced characterization of labile conjugates and post-translational modifications. cellculturedish.com |
Quantitative Analysis in Research Matrices
The accurate quantification of this compound in complex biological matrices, such as plasma and urine, is essential for pharmacokinetic and metabolic studies. Given the typically low concentrations of metabolites and the complexity of these matrices, highly sensitive and selective analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of corticosteroid glucuronides. nih.govscispace.comresearchgate.net
The general workflow for the quantitative analysis of this compound in research matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.govresearchgate.net The subsequent LC-MS/MS analysis is typically performed using a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity through multiple reaction monitoring (MRM). scispace.comresearchgate.net
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the obtained data. Key validation parameters for an LC-MS/MS method for this compound would include linearity, sensitivity (lower limit of quantification, LLOQ), precision, accuracy, recovery, and matrix effect. While specific data for this compound is not extensively published, the expected performance of a validated LC-MS/MS assay for a similar corticosteroid glucuronide is summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data for a Corticosteroid Glucuronide Assay |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% |
| Inter-day Precision (%CV) | ≤ 15% | 5.8% |
| Intra-day Accuracy (%Bias) | ± 15% | -4.2% |
| Inter-day Accuracy (%Bias) | ± 15% | 2.1% |
| Recovery | Consistent and reproducible | 88% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement observed |
This table presents representative data for a corticosteroid glucuronide assay, extrapolated from similar published methods. nih.govresearchgate.net
Chromatographic Separation Techniques for Metabolite Profiling (e.g., HPLC-UV-TripleTOF)
Metabolite profiling aims to identify and characterize all possible metabolites of a parent drug in a biological system. For Desoximetasone, this would include its glucuronide conjugates. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary separation techniques used for this purpose. unige.chresearchgate.net These methods offer excellent resolution for separating structurally similar compounds, which is crucial for distinguishing between different isomers of glucuronide metabolites.
Reversed-phase chromatography, typically using a C18 column, is the most common separation mode for corticosteroids and their metabolites. nih.govresearchgate.netacs.org A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent (such as acetonitrile or methanol) is generally employed to achieve optimal separation. osaka-u.ac.jp
For the identification and structural elucidation of metabolites like this compound, high-resolution mass spectrometry (HRMS) is invaluable. A hybrid system like the HPLC-UV-TripleTOF (Time-of-Flight) combines the separation power of HPLC with the high mass accuracy and sensitivity of a TripleTOF mass spectrometer. nih.gov This allows for the precise mass measurement of the parent ion and its fragment ions, which is crucial for confirming the elemental composition and structure of the metabolite. unige.ch The use of a UV detector in series with the mass spectrometer provides additional data that can aid in quantification and identification. researchgate.net
A typical workflow for metabolite profiling of Desoximetasone using HPLC-UV-TripleTOF would involve:
Incubation of Desoximetasone with a relevant biological system (e.g., liver microsomes).
Extraction of the metabolites from the incubation mixture.
Separation of the metabolites using a validated HPLC method.
Detection and characterization of the metabolites using the TripleTOF mass spectrometer to acquire high-resolution MS and MS/MS data.
Development and Application of Reference Standards for Research Validation
The availability of pure, well-characterized reference standards is a prerequisite for the accurate quantification and definitive identification of drug metabolites. arkat-usa.orgnih.gov For this compound, a reference standard is essential for the validation of analytical methods and for use as a calibrator in quantitative assays. nih.gov
The development of a reference standard for this compound can be achieved through several approaches:
Chemical Synthesis: This involves the chemical conjugation of glucuronic acid to the Desoximetasone molecule at the 21-position. This method allows for the production of larger quantities of the metabolite. nih.govresearchgate.net
Biosynthesis: This approach utilizes biological systems, such as liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes, to produce the metabolite from the parent drug. nih.govhyphadiscovery.com The metabolite is then isolated and purified.
Once synthesized, the reference standard must be thoroughly characterized to confirm its identity and purity. A battery of analytical techniques is employed for this purpose, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the glucuronide linkage.
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the standard.
The application of the validated this compound reference standard is multifaceted in research:
Method Validation: It is used to establish the linearity, accuracy, and precision of quantitative analytical methods.
Calibration Standards and Quality Controls: It is used to prepare calibration curves and quality control samples for the routine quantification of the metabolite in study samples.
Metabolite Identification: The retention time and mass spectral fragmentation pattern of the reference standard are compared to those of the putative metabolite in a biological sample to confirm its identity.
The development and use of a well-characterized reference standard for this compound is a cornerstone of reliable and reproducible research into the metabolism and pharmacokinetics of Desoximetasone.
Preclinical Investigations and in Vitro Metabolism Studies of Desoximetasone 21 Glucuronide
In Vitro Models for Glucuronidation Pathway Elucidation (e.g., Liver Microsomes, Hepatocytes)
The glucuronidation of corticosteroids is a primary detoxification pathway, converting lipophilic steroid compounds into more water-soluble forms that can be readily excreted. This biotransformation is primarily mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly located in the endoplasmic reticulum of liver cells. nih.gov In vitro models, such as liver microsomes and hepatocytes, are invaluable tools for elucidating the specifics of these metabolic pathways.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of UGTs and are a standard model for studying phase II metabolism. nih.gov In the context of Desoximetasone (B1670307) 21-Glucuronide, incubations of desoximetasone with human liver microsomes in the presence of the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) would be the standard method to study its formation. Such studies allow for the determination of kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the affinity of the UGT enzymes for desoximetasone and the maximum rate of glucuronide formation.
Hepatocytes, or whole liver cells, offer a more complete picture of metabolic processes as they contain a full complement of metabolic enzymes and cofactors. Studies using cultured hepatocytes can provide a more physiologically relevant model of the interplay between phase I and phase II metabolism of desoximetasone, leading to the formation of its 21-glucuronide conjugate.
Table 1: Hypothetical Kinetic Parameters for Desoximetasone 21-Glucuronide Formation in Human Liver Microsomes
| Enzyme Source | Substrate (Desoximetasone) Concentration (µM) | Vmax (pmol/min/mg protein) | Km (µM) |
| Pooled Human Liver Microsomes | 10 | 150 | 25 |
| Pooled Human Liver Microsomes | 50 | 450 | 25 |
| Pooled Human Liver Microsomes | 100 | 600 | 25 |
In Vivo Animal Model Studies on Metabolite Disposition and Excretion (Non-Clinical Focus)
The resulting metabolites, including this compound, are then distributed throughout the body and subsequently excreted. The primary routes of excretion for corticosteroid glucuronides are urine and feces (via biliary excretion). drugbank.com Studies involving the collection of urine and feces over time after administration of radiolabeled desoximetasone would allow for the quantification of the excreted 21-glucuronide metabolite, providing insights into its clearance rate and preferred route of elimination. Such studies have been performed for other corticosteroids like dexamethasone. nih.gov
Metabolic Stability and Degradation Pathways in Research Samples
The stability of a metabolite in research samples is a critical consideration for accurate bioanalysis. Glucuronide conjugates can be susceptible to hydrolysis, either chemically or enzymatically by β-glucuronidases, which can be present in biological matrices. Therefore, proper sample handling and storage, often at low temperatures and with the addition of enzyme inhibitors, are necessary to prevent the degradation of this compound back to its parent compound.
The degradation pathways of steroid glucuronides in research settings are primarily hydrolytic. The stability can be assessed by incubating the purified metabolite in various biological matrices (e.g., plasma, urine) under different conditions (e.g., temperature, pH) and monitoring its concentration over time.
Table 2: Hypothetical Stability of this compound in Human Plasma at 37°C
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 1 | 95 |
| 4 | 80 |
| 8 | 65 |
| 24 | 30 |
Comparative Metabolism in Different Biological Systems
The metabolism of drugs can vary significantly between different species, and even between different tissues within the same organism. Studies comparing the in vitro metabolism of corticosteroids in liver microsomes from different species (e.g., human, rat, mouse, dog) have revealed both quantitative and qualitative differences. nih.gov For instance, the rate of glucuronidation and the specific UGT isoforms involved can differ, leading to variations in the metabolic profile.
Table 3: Hypothetical Comparative Formation Rate of this compound in Liver Microsomes from Different Species
| Species | Relative Formation Rate (%) |
| Human | 100 |
| Rat | 75 |
| Mouse | 120 |
| Dog | 60 |
Biochemical and Mechanistic Implications of Desoximetasone 21 Glucuronide
Role in Parent Compound Biotransformation and Disposition Kinetics (Non-Clinical)
The biotransformation of desoximetasone (B1670307) primarily occurs in the liver, where it undergoes Phase II metabolism to form more water-soluble conjugates that can be readily excreted. A major pathway in this process is glucuronidation, which involves the conjugation of glucuronic acid to the desoximetasone molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction typically occurs at the C21 hydroxyl group, resulting in the formation of Desoximetasone 21-Glucuronide.
This metabolic conversion is a key determinant of the disposition kinetics of the parent compound. By transforming desoximetasone into a more hydrophilic and anionic metabolite, the body facilitates its elimination. The formation of this compound is therefore a crucial step in the clearance of the parent drug.
Once formed, the disposition of the glucuronide metabolite is controlled by efflux transporters located on cell surfaces in organs like the liver and kidneys. These transporters actively move this compound into the bile and urine for excretion. Non-clinical studies in rats have shown that after systemic absorption, desoximetasone and its metabolites are eliminated in both urine and feces in approximately equal amounts. The plasma half-life of the parent compound in rats was found to be rapid, at 2.3 hours, indicating efficient metabolism and clearance.
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Primary Site of Metabolism | Liver | The liver is the main organ responsible for the biotransformation of desoximetasone into its metabolites, including the 21-glucuronide. | |
| Metabolic Pathway | Glucuronidation (Phase II Conjugation) | This pathway increases the water solubility of desoximetasone, preparing it for elimination. | |
| Excretion Routes | Urine and Feces | The hydrophilic glucuronide metabolite is eliminated from the body through both renal and biliary pathways. | |
| Plasma Half-Life (Rats) | 2.3 hours | Demonstrates rapid systemic clearance of the parent compound, driven by metabolic processes like glucuronidation. |
Consideration of Metabolite Reactivity and Stability in Research Contexts
This compound belongs to the class of acyl glucuronides. This class of metabolites is known for its chemical reactivity and potential instability under certain conditions, which is a significant consideration in research and analytical contexts. The ester linkage between desoximetasone and glucuronic acid is susceptible to two primary degradation pathways:
Acyl Migration: This is an intramolecular rearrangement where the acyl group (desoximetasone) migrates from the 1-position of the glucuronic acid moiety to the 2-, 3-, and 4-hydroxyl positions. This process results in the formation of various positional isomers, which can complicate chromatographic analysis and quantification.
Hydrolysis: The ester bond can be cleaved, leading to the regeneration of the parent compound, desoximetasone.
The stability of acyl glucuronides is highly pH-dependent. They are generally most stable under mildly acidic conditions (pH ~4.0-5.0). At neutral or alkaline pH, the rates of both acyl migration and hydrolysis increase significantly. This instability necessitates careful sample collection, storage, and analysis procedures in research settings to ensure the integrity of the metabolite and obtain accurate measurements.
| Condition | Primary Reaction | Consideration for Research | Reference |
|---|---|---|---|
| Neutral to Alkaline pH (e.g., pH 7.4) | Acyl Migration and Hydrolysis | High potential for degradation. Samples (e.g., plasma, urine) should be acidified and kept at low temperatures to prevent metabolite loss. | |
| Acidic pH (e.g., pH 4-5) | Relatively Stable | Optimal condition for storage and analysis. This pH range minimizes both rearrangement and cleavage of the ester bond. | |
| Presence of Nucleophiles | Covalent Adduct Formation | The reactive nature of acyl glucuronides can lead to the formation of adducts with proteins, which has been a subject of toxicological interest. |
Influence on Bioavailability of the Parent Compound in Preclinical Models
The process of glucuronidation is a major component of first-pass metabolism, which can significantly limit the systemic bioavailability of a parent compound. Although desoximetasone is typically administered topically, percutaneous absorption can occur, leading to systemic exposure. Once absorbed and passed through the liver, desoximetasone is subject to biotransformation into this compound. This metabolic clearance mechanism reduces the amount of active, unchanged drug that reaches the systemic circulation.
Preclinical studies in Göttingen minipigs involving dermal administration demonstrated that systemic exposure to desoximetasone is possible and that the extent of absorption is influenced by the formulation. For instance, a spray formulation resulted in approximately two-fold greater systemic exposure (Cmax and AUC) compared to a cream formulation at the same dose. This highlights that while the formulation dictates the rate of absorption, the subsequent hepatic metabolism, including glucuronidation, determines the ultimate bioavailability of the active parent drug. The efficiency of this metabolic conversion to this compound is thus a key factor in controlling systemic levels of desoximetasone.
Potential for Metabolic Pathway Modulation by Co-administered Agents (In Vitro/Preclinical)
The metabolic pathway responsible for the formation of this compound can be influenced by co-administered drugs or other xenobiotics. Such interactions, known as drug-drug interactions (DDIs), are typically investigated in preclinical settings using in vitro models like human liver microsomes or hepatocytes. These systems allow researchers to study how different compounds might inhibit or induce the UGT enzymes responsible for glucuronidation.
Inhibition: If a co-administered agent inhibits the specific UGT enzymes that metabolize desoximetasone, the formation of this compound would decrease. This could lead to reduced clearance and consequently higher plasma concentrations and a longer half-life of the parent drug, potentially increasing the risk of systemic effects.
Induction: Conversely, if a co-administered agent induces these UGT enzymes, the rate of glucuronidation would increase. This would accelerate the clearance of desoximetasone, leading to lower systemic exposure and potentially reduced efficacy.
While specific modulators for desoximetasone glucuronidation are not detailed extensively in available literature, general principles of drug metabolism suggest this potential exists. For example, cholestyramine has been noted to potentially increase the excretion rate of desoximetasone, which could involve modulation of metabolic or excretory pathways. Preclinical in vitro assays are essential tools for identifying and characterizing such potential interactions early in drug development.
| Type of Modulation | Mechanism | Preclinical Investigation Method | Potential Outcome for Desoximetasone | Reference |
|---|---|---|---|---|
| Inhibition | A co-administered agent competitively or non-competitively blocks the active site of UGT enzymes. | Incubation with human liver microsomes or hepatocytes. | Increased plasma concentration and prolonged half-life of the parent compound. | |
| Induction | A co-administered agent increases the expression of UGT enzymes. | Treatment of cultured hepatocytes with the potential inducing agent. | Decreased plasma concentration and shorter half-life of the parent compound. |
Future Research Directions and Unanswered Questions
Elucidation of Novel or Minor Glucuronidation Pathways
The primary route of desoximetasone (B1670307) metabolism involves conjugation at the C21 hydroxyl group to form Desoximetasone 21-Glucuronide. mdpi.comresearchgate.net However, the potential for alternative or minor glucuronidation pathways remains largely unexplored. Research into the metabolism of other steroids has revealed the existence of multiple glucuronidation sites, leading to the formation of various isomers with potentially different biological activities. nih.govglowm.com
Future investigations should aim to identify whether desoximetasone can be glucuronidated at other positions on the steroid nucleus. For instance, studies on other corticosteroids could serve as a model for exploring potential, less common metabolic routes. bioscientifica.com The presence of other hydroxyl groups, although less reactive than the primary alcohol at C21, might be susceptible to conjugation by specific UDP-glucuronosyltransferase (UGT) enzymes under certain physiological or pathological conditions.
Key Research Questions:
Are there other sites on the desoximetasone molecule, besides the C21 position, that can undergo glucuronidation?
If so, what are the structures of these novel glucuronide metabolites?
Which specific UGT isoforms are responsible for these minor glucuronidation pathways?
What is the relative abundance of these minor metabolites compared to this compound in various biological matrices?
Advanced Structural Elucidation of Potential Stereoisomers
The glucuronidation of chiral drugs can result in the formation of diastereomers, which may exhibit different pharmacokinetic and pharmacodynamic properties. core.ac.uk Given the complex stereochemistry of the desoximetasone molecule, it is plausible that this compound could exist as multiple stereoisomers. The spatial arrangement of the glucuronic acid moiety relative to the steroid core could influence its interaction with enzymes and transporters.
Table 1: Potential Areas of Stereoisomerism in this compound
| Potential Source of Isomerism | Description |
| Anomeric Carbon of Glucuronic Acid | The glycosidic bond can be in either the α or β configuration. The β-configuration is typical for enzymatic glucuronidation. |
| Conformational Isomers | The steroid ring system and the glucuronic acid moiety can adopt different spatial conformations. |
| Enantiomeric Specificity of UGTs | Different UGT enzymes may exhibit stereoselectivity, preferentially conjugating one enantiomer of a racemic drug. |
Innovation in Analytical Techniques for Enhanced Detection and Quantification
The development of sensitive and specific analytical methods is crucial for the accurate detection and quantification of this compound in biological samples. While general methods for corticosteroid analysis exist, techniques tailored specifically for this glucuronide are needed. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard approach, but innovations are required to address challenges such as the separation of closely related isomers and the analysis of low-abundance metabolites. nih.govcore.ac.ukresearchgate.net
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool for the analysis of steroid isomers. nih.govresearchgate.netresearchgate.net This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.gov The application of IM-MS could be instrumental in resolving potential stereoisomers of this compound and providing detailed structural information. nih.gov
Table 2: Advanced Analytical Techniques for this compound Research
| Analytical Technique | Potential Application |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of this compound in biological matrices. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for metabolite identification and structural confirmation. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of stereoisomers and conformational isomers. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of synthesized or isolated metabolites. |
Investigation of Genetic Polymorphisms Affecting UGT Activity in Research Models
The UGT superfamily of enzymes, particularly the UGT1A and UGT2B families, are responsible for the glucuronidation of a wide range of drugs, including steroids. nih.govcriver.com It is well-established that genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism, affecting both efficacy and toxicity. nih.govnih.gov For example, polymorphisms in UGT1A1 and UGT2B7 have been shown to influence the metabolism of various drugs. nih.gov
Future research should investigate the impact of genetic variations in UGT enzymes on the formation of this compound. Studies utilizing in vitro models with recombinant UGT enzymes expressing different genetic variants could identify the key isoforms involved and the functional consequences of these polymorphisms. While a patent application suggests the use of UGT enzyme inducers in cosmetic or dermopharmaceutical compositions containing desoximetasone, the specific impact of genetic variability is not addressed. google.com
Key Research Questions:
Which specific UGT isoforms are primarily responsible for the glucuronidation of desoximetasone to its 21-glucuronide metabolite?
Do common genetic polymorphisms in these UGT genes alter the rate of this compound formation?
Could these genetic variations explain inter-individual differences in the clearance and response to desoximetasone?
Are there specific populations with a higher prevalence of UGT polymorphisms that may be at risk for altered desoximetasone metabolism? nih.gov
Mechanistic Studies on Glucuronide-Enzyme Interactions Beyond Disposition
The interaction between a glucuronide metabolite and various enzymes extends beyond its simple elimination from the body. Glucuronides can be substrates for efflux transporters, and their disposition can be influenced by drug-drug interactions. researchgate.netnih.gov Furthermore, the interaction of the glucuronide with the UGT enzyme itself can be complex, involving potential feedback inhibition or modulation of enzyme activity. mdpi.comfrontiersin.org
Mechanistic studies are needed to understand the specific interactions of this compound with UGT enzymes and other relevant proteins. In vitro studies using purified enzymes and cell-based assays can provide insights into the kinetics of these interactions. nih.gov Such research could reveal whether this compound can modulate the activity of the UGT enzymes responsible for its own formation or the metabolism of other drugs.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Desoximetasone 21-Glucuronide in biological matrices, and how can their accuracy be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is a robust method for quantification. For example, a validated HPLC-UV protocol for desoximetasone (C22H29FO4) uses a C18 column (3.9 mm × 30 cm), a mobile phase of methanol/water/acetic acid, and UV detection at 254 nm . To adapt this for the glucuronide metabolite, adjust the mobile phase polarity to account for increased hydrophilicity. Validate accuracy via spike-and-recovery experiments in relevant matrices (e.g., plasma or skin homogenates) and ensure a relative standard deviation (RSD) ≤2.0% for intraday precision .
Q. How can researchers synthesize this compound with high purity, and what challenges arise during purification?
- Methodological Answer : Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7) is a common approach. Optimize reaction conditions (pH 7.4, 37°C) with desoximetasone and UDP-glucuronic acid as substrates. Purification challenges include separating the polar glucuronide from unreacted desoximetasone. Use preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column and monitor purity via mass spectrometry (MS) . Note that protecting groups may be required to prevent ester hydrolysis during synthesis .
Q. What stability considerations are critical for storing this compound in experimental settings?
- Methodological Answer : The compound is prone to hydrolysis due to the labile β-glucuronide bond. Store lyophilized samples at -80°C in anhydrous conditions. For in-use stability, avoid aqueous buffers with pH extremes (optimal pH 5–7). Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC-MS .
Advanced Research Questions
Q. How can in silico modeling predict the dermal permeation kinetics of this compound, and what experimental validation is required?
- Methodological Answer : Molecular dynamics (MD) simulations and finite element modeling (FEM) can predict permeation through stratum corneum. For example, FEM parameters (e.g., partition coefficients, diffusion rates) derived from experimental data on desoximetasone ointments can be adapted for the glucuronide. Validate predictions using Franz diffusion cells with human cadaver skin and compare simulated vs. experimental flux values. Ensure agreement within ±10% for epidermal and dermal layers .
Q. What experimental designs resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?
- Methodological Answer : Contradictions often arise from species-specific UGT expression or assay conditions. Use human hepatocytes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) for in vitro studies. For in vivo correlation, employ radiolabeled desoximetasone in rodent models and quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Address discrepancies by standardizing enzyme activity units and normalizing data to protein content .
Q. How do researchers assess the anti-inflammatory efficacy of this compound compared to its parent compound, and what biomarkers are most reliable?
- Methodological Answer : Use a murine contact dermatitis model to compare efficacy. Apply equimolar doses of desoximetasone and its glucuronide topically, and quantify interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and epidermal thickness histologically. Note that the glucuronide may exhibit reduced efficacy due to lower lipophilicity, necessitating dose adjustment. Validate results with parallel HPLC quantification of tissue drug levels .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Account for inter-animal variability via mixed-effects modeling. For reproducibility, predefine exclusion criteria (e.g., outliers beyond ±3 SD) and report 95% confidence intervals. Share raw data and analysis scripts in supplementary materials .
Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Monitor reaction progress with real-time MS and optimize critical process parameters (e.g., temperature, enzyme concentration). Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural consistency across batches. Document deviations in a batch record database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
